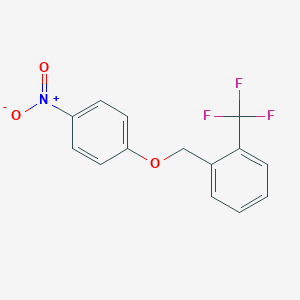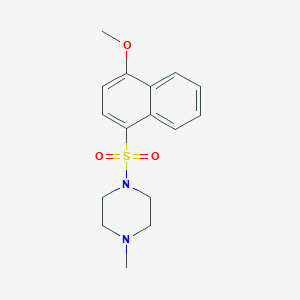
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, also known as NTFB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways. The inhibition of PTPs by NTFB has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been used in a wide range of scientific research applications, including cancer research, immunology, and neurobiology. In cancer research, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been shown to inhibit the growth of cancer cells by targeting specific PTPs that are overexpressed in cancer cells. In immunology, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been used to study the role of PTPs in regulating immune cell function. In neurobiology, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether has been shown to have neuroprotective effects and has been used to study the role of PTPs in neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether involves the inhibition of PTPs by covalently modifying the active site of the enzyme. This modification leads to the inactivation of the enzyme and the disruption of cellular signaling pathways that are regulated by PTPs. The specific PTPs that are targeted by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether depend on the cell type and the experimental conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether depend on the specific PTPs that are targeted by the compound. In general, the inhibition of PTPs by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether leads to the activation of cellular signaling pathways that are regulated by PTPs. This activation can result in a wide range of physiological effects, including cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether in lab experiments include its potency as a PTP inhibitor, its specificity for certain PTPs, and its ability to covalently modify the active site of the enzyme. However, there are also limitations to using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, including its potential toxicity and the need for careful experimental design to avoid off-target effects.
Direcciones Futuras
There are several future directions for research involving 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether. One direction is to further investigate the specific PTPs that are targeted by 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether and their roles in cellular signaling pathways. Another direction is to develop new derivatives of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether that have improved potency and specificity for certain PTPs. Finally, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether could be used in combination with other compounds to develop new therapies for cancer and other diseases that involve dysregulated cellular signaling pathways.
In conclusion, 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether is a potent inhibitor of PTPs that has been widely used in scientific research. The compound has a unique mechanism of action and has been shown to have a significant impact on cellular processes such as cell growth, differentiation, and apoptosis. While there are limitations to using 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether, its potential for future research and therapeutic applications is promising.
Métodos De Síntesis
The synthesis of 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether involves the reaction of 4-nitrophenol with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 4-Nitrophenyl 2-(trifluoromethyl)benzyl ether as a yellow crystalline solid with a melting point of 128-130°C. The purity of the compound can be confirmed by using techniques such as NMR spectroscopy and HPLC.
Propiedades
Fórmula molecular |
C14H10F3NO3 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
1-[(4-nitrophenoxy)methyl]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)13-4-2-1-3-10(13)9-21-12-7-5-11(6-8-12)18(19)20/h1-8H,9H2 |
Clave InChI |
HXEUDPQKWKCFRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
SMILES canónico |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(2,5-Dimethoxyphenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B275655.png)
![4-{[3-(Ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B275656.png)
![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B275674.png)

